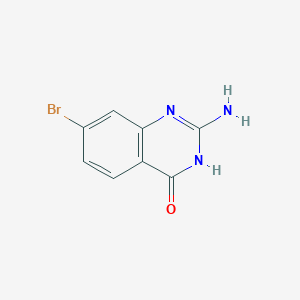
2-アミノ-7-ブロモ-3H-キナゾリン-4-オン
説明
2-Amino-7-bromo-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-7-bromo-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7-bromo-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌細胞株に対する細胞毒性活性
2-アミノ-7-ブロモ-3H-キナゾリン-4-オンと類似の化合物は、特定の癌細胞株に対して顕著な細胞毒性を示すことが判明しています。 これは、特に細胞毒性のメカニズムの研究と新しい抗癌剤の開発において、癌研究における潜在的な用途を示唆しています .
抗ウイルス特性
キナゾリン-4(3H)-オンの誘導体は、タバコモザイクウイルス(TMV)などのウイルスの複製に対して強い阻害効果を示しました。 これは、2-アミノ-7-ブロモ-3H-キナゾリン-4-オンがその抗ウイルス特性を検討できる可能性があり、ウイルス感染に対する新しい治療法につながる可能性を示しています .
鎮痛および抗炎症作用
キナゾリノン誘導体は、鎮痛および抗炎症作用で知られています。 2-アミノ-7-ブロモ-3H-キナゾリン-4-オンの研究は、新しい鎮痛薬や抗炎症療法への洞察を提供する可能性があります .
利尿効果
一部のキナゾリノンは利尿剤として働き、体から余分な水を除去するのに役立ちます。 2-アミノ-7-ブロモ-3H-キナゾリン-4-オンのこの用途を調査することで、新しい利尿薬につながる可能性があります .
鎮静および抗けいれん効果
この化合物は、鎮静効果と抗けいれん効果の可能性についても研究されており、てんかんや不安障害などの状態の治療法の開発に貢献する可能性があります .
酵素阻害
特定のキナゾリノン誘導体は、α-グルコシダーゼなどの酵素の阻害剤として同定されています。α-グルコシダーゼは、炭水化物消化における役割のために、糖尿病研究において関連しています。 この文脈における2-アミノ-7-ブロモ-3H-キナゾリン-4-オンの研究は、糖尿病治療の進歩につながる可能性があります .
作用機序
Target of Action
Quinazolinone derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antimalarial, anticancer, anti-inflammatory, and other activities .
Mode of Action
Quinazolinones are known to interact with various targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the diverse biological activities of quinazolinones, it can be inferred that multiple pathways might be affected . These could potentially include pathways related to cell proliferation, inflammation, and microbial growth, among others.
Result of Action
The molecular and cellular effects of 2-Amino-7-bromo-3H-quinazolin-4-one’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with quinazolinones, the effects could potentially include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of microbial growth (in the case of antimicrobial activity) .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-7-bromo-3H-quinazolin-4-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile.
Metabolic Pathways
2-Amino-7-bromo-3H-quinazolin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can affect the compound’s bioavailability and activity, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 2-Amino-7-bromo-3H-quinazolin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy. For example, its distribution in tumor tissues can enhance its anticancer activity.
Subcellular Localization
The subcellular localization of 2-Amino-7-bromo-3H-quinazolin-4-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in inhibiting kinase activity.
特性
IUPAC Name |
2-amino-7-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJZZPBSKSEOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680004 | |
| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-56-5 | |
| Record name | 2-Amino-7-bromo-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















